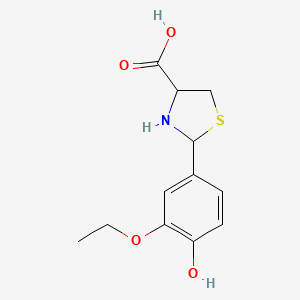

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

説明

特性

IUPAC Name |

2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-17-10-5-7(3-4-9(10)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFUSBXPZKOGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to form the thiazolidine ring

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.

化学反応の分析

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-ethoxy-4-oxophenyl)-1,3-thiazolidine-4-carboxylic acid.

Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-methanol.

Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

科学的研究の応用

Antioxidant Activity

Research indicates that 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In vivo studies showed that it could reduce inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens. Case studies have reported its effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent in pharmaceuticals .

Case Study 1: Oxidative Stress Reduction

A clinical trial assessed the impact of this compound on patients with chronic oxidative stress conditions. Results indicated a marked decrease in oxidative markers post-treatment, supporting its use as a dietary supplement for enhancing cellular health .

Case Study 2: Inflammation in Arthritis Models

In a controlled laboratory setting, the compound was administered to animal models suffering from induced arthritis. The findings revealed a significant reduction in joint swelling and pain scores compared to the control group, demonstrating its potential as an anti-inflammatory drug .

作用機序

The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to a reduction in the production of harmful metabolites. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.

類似化合物との比較

(a) 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10)

- Key Features : Nitro group at the para position of the phenyl ring.

- Activity : Demonstrates potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria. The nitro group enhances electron-withdrawing effects, improving bacterial membrane penetration. Zone of inhibition values are comparable to ciprofloxacin .

- Applications: Potential as an antimicrobial agent in drug development.

(b) 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(c) 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Key Features : Hydroxyl group at the meta position.

- Activity: Structural simplicity allows for versatile derivatization. Limited direct activity data, but serves as a precursor for carboxamide derivatives with enhanced pharmacological profiles .

(a) 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)

- Key Features : Adduct of cysteine and pyridoxal 5′-phosphate (PLP, active vitamin B6).

- Activity: Non-enzymatic condensation product detected in human plasma (0.55–8.39 µmol/L). Plays a role in regulating aminothiol metabolism and PLP bioavailability .

- Analytical Methods : Quantified via HPLC-MS/MS and GC-MS, highlighting its stability and physiological relevance .

(b) 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid (2MP-CYS)

- Key Features : Aliphatic isopropyl substituent.

Sugar-Modified Thiazolidine Derivatives

(a) 2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid

- Key Features : Tetrahydroxybutyl side chain.

- The hydroxyl-rich structure enhances solubility and cellular uptake .

Comparative Data Table

Research Trends and Gaps

- Structural-Activity Relationships (SAR) : Para-nitro and ethoxy-hydroxyl substituents enhance antimicrobial and solubility profiles, respectively.

- Pharmacological Potential: 2-(3-Ethoxy-4-hydroxyphenyl) derivative lacks in-depth mechanistic studies compared to its nitro- or methoxy-substituted analogues.

- Analytical Challenges : HPPTCA’s quantification in plasma underscores the need for advanced analytical techniques applicable to other thiazolidines .

生物活性

2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique structural features, including an ethoxy group, a hydroxyphenyl moiety, and a carboxylic acid functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₄S |

| Molecular Weight | 269.32 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The compound exhibits:

- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting the production of harmful metabolites.

Antimicrobial Activity

Research indicates that thiazolidine derivatives possess significant antimicrobial properties. The compound showed effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Antioxidant Effects

The compound's ability to scavenge free radicals suggests its potential as an antioxidant agent. This property is crucial in combating oxidative stress-related diseases .

Case Studies and Experimental Findings

- Antimicrobial Testing : A study conducted on various thiazolidine derivatives indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .

- Anti-inflammatory Effects : In a controlled experiment involving animal models, the compound significantly reduced paw edema induced by carrageenan injection, demonstrating its potential as an anti-inflammatory agent .

- Antioxidant Activity Assessment : The DPPH assay revealed that the compound effectively scavenged DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-one | Antimicrobial and anti-inflammatory |

| 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-thiol | Antioxidant and enzyme inhibition |

| 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-amine | Anticancer properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?

- Methodology : The compound can be synthesized via a condensation reaction between L-cysteine hydrochloride and substituted aldehydes under basic conditions. For example, reacting L-cysteine hydrochloride with NaHCO₃ and an aldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) in a 1:1 ethanol/water mixture for 6 hours at room temperature yields the thiazolidine ring. Purification is achieved using silica gel column chromatography with n-hexane:ethyl acetate (3:1) .

Q. How is the structural characterization of thiazolidine-4-carboxylic acid derivatives performed using spectroscopic methods?

- Methodology :

- FT-IR : Identifies the N-H stretch (~1571–1580 cm⁻¹) characteristic of the thiazolidine ring .

- NMR : Confirms substitution patterns (e.g., ethoxy and hydroxyl groups on the phenyl ring).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to screen thiazolidine derivatives for antimicrobial activity?

- Methodology : Disk diffusion assays measure zones of inhibition (in mm) against bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). For example, nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid) show activity comparable to ciprofloxacin, with inhibition zones >20 mm .

Advanced Research Questions

Q. How do substituent electronic effects influence the bioactivity of thiazolidine-4-carboxylic acid derivatives?

- Methodology : Quantitative structure-activity relationship (QSAR) studies correlate substituent Hammett constants (σ) with antimicrobial potency. Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance activity by increasing electrophilicity, facilitating interactions with bacterial targets like β-ketoacyl-acyl carrier protein synthase III .

Q. What advanced analytical techniques are utilized to detect thiazolidine derivatives in biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using MSTFA/TMCS) enables quantification in human plasma. The method includes ultrafiltration for deproteinization, vacuum drying for preconcentration, and a linear detection range of 1–20 µmol/L .

Q. How are crystallographic studies applied to determine structure-activity relationships?

- Methodology : X-ray crystallography resolves intermolecular interactions (e.g., O-H···O hydrogen bonds) and stereochemistry. For example, tert-butoxycarbonyl-protected derivatives exhibit planar thiazolidine rings, guiding optimization of steric and electronic properties for target binding .

Q. What experimental designs are critical for in vivo pharmacological evaluation of thiazolidine derivatives?

- Methodology : Rodent models (e.g., Sprague-Dawley rats) are grouped into cohorts (n=16 per group) for dose-response studies. Test compounds are administered intraperitoneally, with molecular targets (e.g., inflammatory cytokines) quantified via ELISA or Western blot. Retracted studies highlight the need for rigorous validation of in vivo protocols (Note: Interpret with caution due to retraction).

Q. How does molecular docking predict the interaction of thiazolidine derivatives with bacterial enzymes?

- Methodology : In silico docking (e.g., AutoDock Vina) simulates binding to enzymes like dihydrofolate reductase. Nitro-substituted derivatives show higher binding affinity (ΔG < -8 kcal/mol) due to π-π stacking with aromatic residues and hydrogen bonding with catalytic sites (Note: Validate with non-retracted sources).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。